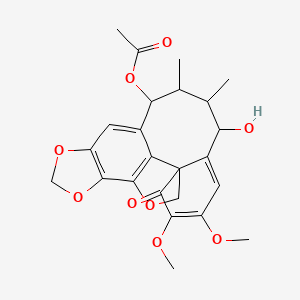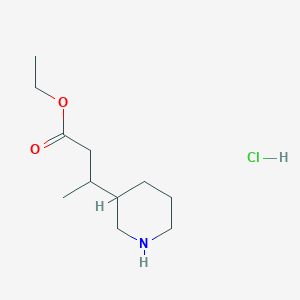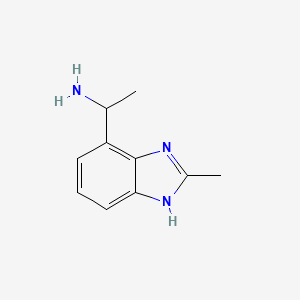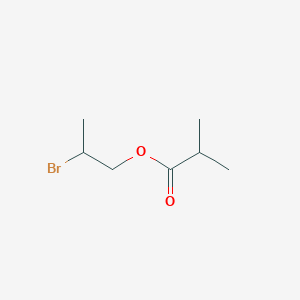
KadoblongifolinC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadoblongifolinC is a chemical compound isolated from the stems of the plant Kadsura oblongifoliaThe chemical formula of this compound is C₂₃H₂₆O₈ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinC involves several steps, including the extraction from the plant material and subsequent purification. The primary method involves the use of silica gel column chromatography, MCI, and Sephadex LH-20 to separate the compound from the acetone extract of the plant stems .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: KadoblongifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
KadoblongifolinC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and properties of lignans.
Biology: Research has shown that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of KadoblongifolinC involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory responses. The compound may also interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
KadoblongifolinC can be compared with other lignans isolated from Kadsura oblongifolia, such as:
- Heteroclitalignan A
- Kadsulignan F
- Schizanrin F
- Heteroclitalignan C
- Kadsurarin
- Kadsulignan O
- Eburicol
- Meso-dihydroguaiaretic acid
- Kadsufolin A
- Tiegusanin M
- Heteroclitin B
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its potential therapeutic applications, particularly in cancer treatment, set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C23H26O8 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C23H26O8/c1-11-7-12-8-14(26-3)18(27-4)20(28-5)16(12)17-13(22(24)23(11,2)25)9-15-19(21(17)29-6)31-10-30-15/h8-9,11,25H,7,10H2,1-6H3 |
Clave InChI |
HMWPHTSOEAYEEG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


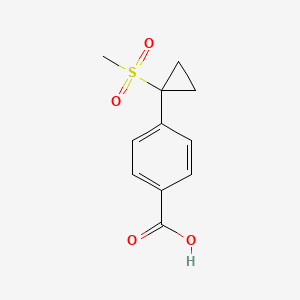
amine](/img/structure/B13069210.png)
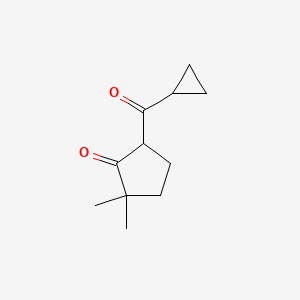
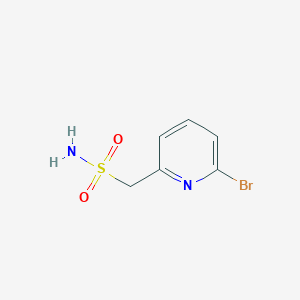
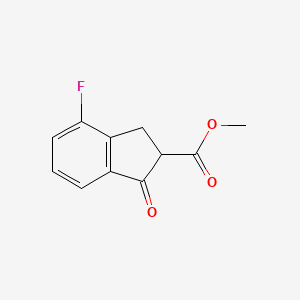
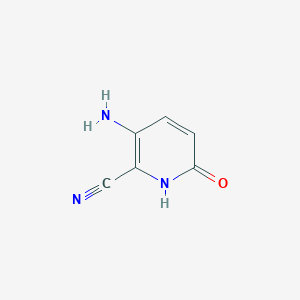
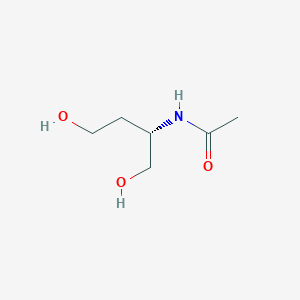

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
